5-(2-Cyanoacetyl)thiophene-3-carbonitrile
Description
Contextualization of Thiophene (B33073) Derivatives as Core Scaffolds in Synthetic Chemistry
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone of modern synthetic chemistry. Its derivatives are integral components in a vast array of functional molecules. The thiophene ring's unique electronic properties and its ability to be functionalized at various positions make it a privileged scaffold for the construction of complex molecular architectures. Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, leading to their incorporation into numerous pharmaceutical agents. Furthermore, the inherent stability and electronic characteristics of the thiophene ring have made its derivatives essential in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The versatility of thiophene chemistry allows for the synthesis of diverse derivatives, including thiophene-3-carbonitriles, which serve as valuable intermediates for further molecular elaboration. ossila.com
Chemical Significance of Nitrile and Active Methylene (B1212753) Functions (Cyanoacetyl Group)
The cyanoacetyl group, which comprises both a nitrile (-C≡N) function and an active methylene (-CH2-) group, is a highly reactive and synthetically useful moiety. The chemical significance of this group is rooted in the distinct properties of its components.
Nitrile Group: The nitrile group is strongly electron-withdrawing, which significantly influences the acidity of adjacent C-H bonds. This electronic effect acidifies the protons of the neighboring methylene group. Nitriles are also versatile functional groups that can participate in a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form new heterocyclic rings.
Active Methylene Group: The methylene group in the cyanoacetyl moiety is positioned between two electron-withdrawing groups (the nitrile and the carbonyl group), rendering its protons acidic. This acidity allows for easy deprotonation to form a stabilized carbanion. This nucleophilic carbanion can then participate in a wide range of carbon-carbon bond-forming reactions, such as Knoevenagel condensations, Michael additions, and various multicomponent reactions. nih.govresearchgate.net This reactivity makes the cyanoacetyl group a powerful tool for the synthesis of complex molecules. nih.govarkat-usa.org
The combination of these two functionalities in the cyanoacetyl group provides a powerful synthetic handle for the construction of diverse molecular frameworks, particularly in heterocyclic chemistry. ekb.egtubitak.gov.tr
Overview of 5-(2-Cyanoacetyl)thiophene-3-carbonitrile within Heterocyclic Building Block Chemistry
This compound is a polyfunctionalized molecule that holds significant potential as a versatile building block in heterocyclic synthesis. Its structure incorporates the key features discussed previously: a thiophene-3-carbonitrile core and a cyanoacetyl substituent. This specific arrangement of functional groups makes it a highly valuable synthon for the construction of more complex, fused heterocyclic systems.
The molecule possesses multiple reactive sites, as detailed in the table below:
| Functional Group | Position | Key Chemical Properties | Potential Reactions |
| Thiophene Ring | Core Scaffold | Aromatic, stable, can undergo electrophilic substitution. | Further functionalization of the ring. |
| Nitrile Group | 3-position | Electron-withdrawing, can act as an electrophile. | Cycloaddition, hydrolysis, reduction. |
| Cyanoacetyl Group | 5-position | Contains an active methylene and a second nitrile group. | Condensation, alkylation, multicomponent reactions. |
| - Active Methylene | - | Acidic protons, forms a stable carbanion. | Knoevenagel, Michael addition. |
| - Nitrile | - | Electron-withdrawing, participates in cyclizations. | Formation of fused rings. |
The presence of two nitrile groups and an active methylene group within a single thiophene framework allows for a variety of intramolecular and intermolecular reactions. This compound can be envisioned as a precursor for a range of fused thieno[x,x-y]pyridines, thieno[x,x-y]pyrimidines, and other related heterocyclic systems, which are often sought after in medicinal chemistry and materials science. The strategic placement of these functional groups allows for sequential or one-pot reactions to build molecular complexity efficiently.
Structure
3D Structure
Properties
Molecular Formula |
C8H4N2OS |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
5-(2-cyanoacetyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-2-1-7(11)8-3-6(4-10)5-12-8/h3,5H,1H2 |
InChI Key |
GSFFFSFVLWZESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C#N)C(=O)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Cyanoacetyl Thiophene 3 Carbonitrile and Analogous Thiophene Derivatives
Strategies for the Construction of the Thiophene (B33073) Core System
The formation of the thiophene ring is the foundational step in the synthesis of 5-(2-Cyanoacetyl)thiophene-3-carbonitrile and its analogs. The 2-aminothiophene-3-carbonitrile (B183302) scaffold is a particularly crucial intermediate. Various methodologies, from classical multicomponent reactions to modern solid-phase techniques, have been developed for this purpose.
Gewald Reaction and Multicomponent Cyclocondensation Approaches for 2-Aminothiophene-3-carbonitriles
The Gewald reaction, first reported by Karl Gewald in 1961, stands as a versatile and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.net It is a multicomponent reaction (MCR) that typically involves the one-pot condensation of a ketone or aldehyde, an α-activated acetonitrile (B52724) (such as a cyanoester or malononitrile), and elemental sulfur in the presence of a base. wikipedia.orglookchem.comnih.gov The reaction's popularity stems from the ready availability of starting materials, mild reaction conditions, and its capacity to generate structurally diverse thiophene derivatives in a single step. arkat-usa.orgresearchgate.net
The generally accepted mechanism for the Gewald reaction proceeds through several stages. wikipedia.org It begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur to the activated double bond, a cyclization step, and subsequent tautomerization to yield the final aromatic 2-aminothiophene product. wikipedia.orgnih.gov
Various modifications have been developed to optimize the Gewald reaction. These include the use of microwave irradiation to reduce reaction times and improve yields, as well as the implementation of solvent-free reaction conditions using techniques like high-speed vibration milling, which aligns with the principles of green chemistry. wikipedia.orgresearchgate.net
| Starting Materials | Catalyst/Base | Conditions | Product Type | Yield |
| Ketone, Malononitrile (B47326), Sulfur | Diethylamine (Et2NH) | High-Speed Vibration Milling (Solvent-Free) | 2-Aminothiophene-3-carbonitrile | Good |
| Ketone, Cyanoacetic Ester, Sulfur | Morpholine | Microwave Irradiation | 2-Aminothiophene-3-carboxylate | Moderate to High |
| Aldehyde, Activated Nitrile, Sulfur | Triethylamine (Et3N) | Reflux in Ethanol/DMF | 2-Aminothiophene-3-carbonitrile | 35-80% arkat-usa.org |
This table provides a generalized summary of typical Gewald reaction conditions.
The 2-aminothiophene-3-carbonitriles produced via the Gewald reaction are key precursors. The amino group at the C-2 position and the carbonitrile at the C-3 position provide versatile handles for further functionalization to achieve the target this compound structure. nih.gov
Alternative Cyclization Reactions for Thiophene Ring Formation
While the Gewald reaction is prominent, several other cyclization strategies are employed for the construction of the thiophene core.
One of the classical methods is the Paal-Knorr thiophene synthesis , which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing reagent. wikipedia.orgpharmaguideline.com Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are heated with the diketone to induce cyclization and form the thiophene ring. pharmaguideline.comnih.gov
Cyclization of functionalized alkynes represents a more modern and often highly regioselective approach. nih.govmdpi.com Various strategies exist within this category:
Cyclization of 1,3-diynes: The reaction of bis-thienylbutadiynes can form the central thiophene ring, though it requires the prior synthesis of the diyne precursor. nih.gov A direct, metal-free conversion of 1,3-diynes to thiophenes can also be achieved by reacting them with sodium hydrosulfide (B80085) (NaSH). mdpi.com
Palladium-catalyzed cycloisomerization: Readily available (Z)-2-en-4-yne-1-thiols can be converted into thiophenes using a palladium iodide catalyst, offering an atom-economical route to the heterocyclic core. mdpi.com
5-endo-dig S-cyclization: This process can be involved in the synthesis of substituted thiophenes from precursors like 1-mercapto-3-yn-2-ols, catalyzed by a palladium(II) iodide/potassium iodide system. nih.gov
Industrially, thiophene can be synthesized through high-temperature reactions, such as passing a mixture of n-butane and sulfur at elevated temperatures or reacting acetylene (B1199291) with hydrogen sulfide (B99878) over an alumina (B75360) catalyst at 400°C. pharmaguideline.comderpharmachemica.com
| Method | Precursor(s) | Key Reagent(s) | Description |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Cyclization of a four-carbon chain with a sulfur source. wikipedia.orgnih.gov |
| Diyne Cyclization | 1,3-Diynes | NaSH | Metal-free conversion of a diyne into a thiophene ring. nih.govmdpi.com |
| En-yne-thiol Cycloisomerization | (Z)-2-en-4-yne-1-thiols | PdI₂/KI | Palladium-catalyzed intramolecular cyclization. mdpi.com |
| Volhard–Erdmann cyclization | Sodium succinate | Phosphorus trisulfide | Heating precursors to form the thiophene ring. wikipedia.org |
Polymer-Supported (Solid-Phase) Synthesis of Substituted Thiophenes
Polymer-supported or solid-phase synthesis offers significant advantages in terms of purification and automation. This methodology has been successfully applied to the synthesis of thiophene derivatives, including adaptations of the Gewald reaction. organic-chemistry.org
In this approach, a starting material is anchored to a soluble polymer support, such as poly(ethylene glycol) (PEG). organic-chemistry.org For instance, a PEG-bound cyanoacetic ester can be subjected to the Gewald reaction with a carbonyl compound and sulfur. organic-chemistry.org The resulting PEG-supported thiophene intermediate remains attached to the polymer, allowing for simple purification by precipitation and filtration to remove excess reagents and byproducts. organic-chemistry.org The final thiophene product is then cleaved from the polymer support in a subsequent step. organic-chemistry.org
The use of traceless linkers is another key aspect of this methodology. These linkers connect the growing molecule to the solid support and are designed to be cleaved without leaving any residual atoms on the final product. researchgate.net This solid-phase approach is noted for its mild conditions and the ability to generate libraries of thiophene compounds efficiently. organic-chemistry.org
Methodologies for Introducing the Cyanoacetyl Moiety
Once the thiophene-3-carbonitrile core is established, the next critical step is the introduction of the 2-cyanoacetyl group at the C-5 position. This can be achieved through direct cyanoacetylation or by a multi-step functionalization sequence.
Direct Cyanoacetylation Reactions
Direct cyanoacetylation involves the reaction of a suitable thiophene precursor with a cyanoacetylating agent. While the direct condensation of amines (such as 2-aminothiophenes) with simple esters like ethyl cyanoacetate (B8463686) can be sluggish and inefficient, more reactive reagents have been developed to overcome this limitation. rjpbcs.com
A highly effective and convenient method utilizes 1-cyanoacetyl-3,5-dimethylpyrazole . rjpbcs.com This reagent reacts with aromatic and heterocyclic amines, including substituted 2-aminothiophenes, under reflux conditions to afford the corresponding 2-(2-cyanoacetamido)thiophenes in high yields and with significantly shorter reaction times compared to other methods. rjpbcs.com Other cyanoacetylating agents that can be employed include cyanoacetyl chloride, cyanoacetyl azide, and N-(cyanoacetyl)imidazole. rjpbcs.comtubitak.gov.tr The choice of reagent allows for the tuning of reactivity to suit the specific thiophene substrate.
| Cyanoacetylating Agent | Substrate | Advantages |
| 1-Cyanoacetyl-3,5-dimethylpyrazole | 2-Aminothiophenes | Fast reaction, high yield, convenient. rjpbcs.com |
| Ethyl/Methyl Cyanoacetate | Aromatic Amines | Simple reagent, but often requires long reaction times. rjpbcs.com |
| Cyanoacetyl Chloride | Amines | Highly reactive, may require careful control of conditions. rjpbcs.com |
| N-(cyanoacetyl)imidazole | Amines | Good reactivity. rjpbcs.com |
Synthetic Pathways for Selective Functionalization at the Thiophene C-5 Position
Achieving selective functionalization at the C-5 position is crucial for synthesizing the target molecule and is governed by the inherent electronic properties of the thiophene ring. The sulfur heteroatom acts as an electron-donating group, making the α-positions (C-2 and C-5) the most susceptible to electrophilic substitution. pharmaguideline.comderpharmachemica.com
If the thiophene precursor is already substituted at the C-2 position (e.g., with an amino group), electrophilic substitution will be directed to the vacant C-5 position. Friedel-Crafts acylation is a classic and effective method for introducing an acyl group at this position. derpharmachemica.com This reaction typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. While strong Lewis acids like AlCl₃ are common, milder catalysts such as zinc halides can also be effective for acylating thiophenes, often with fewer side reactions. google.com The resulting 5-acylthiophene can then be further elaborated into the desired cyanoacetyl group.
Modern synthetic chemistry offers more sophisticated tools for regioselective C-H functionalization. Palladium-catalyzed cross-coupling reactions provide a powerful means to activate specific C-H bonds. For instance, Pd-catalyzed 1,4-migration coupled with direct arylation can be used to functionalize the β-positions (C-3 and C-4) of thiophenes, but related strategies can also be adapted for highly selective α-functionalization. rsc.org These late-stage functionalization techniques are valuable for introducing complex fragments onto the thiophene core with high precision. researchgate.net
One-Pot and Domino Reaction Sequences for Related Structures
The synthesis of highly substituted thiophenes, such as this compound, often benefits from methodologies that construct the heterocyclic ring and introduce multiple functional groups in a single operation. One-pot and domino reaction sequences are particularly powerful strategies in this regard, offering increased efficiency, reduced waste, and access to complex molecular architectures from simple precursors. These reactions proceed through a cascade of intramolecular transformations, where the product of one step becomes the substrate for the next, without the need for isolating intermediates.
A notable domino reaction involves the synthesis of benzothiophene-derived entities. For instance, an efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been developed through a domino reaction protocol. These intermediates can then be used to generate a library of novel scaffolds, such as benzothieno[3,2-b]pyridine and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one, through reactions with ketones and 1,3-diones. acs.orgrti.org
Another versatile approach is the Gewald multicomponent reaction, a classic and widely used one-pot synthesis of 2-aminothiophenes. nih.govnih.govresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. nih.govresearchgate.net The versatility of the Gewald reaction allows for the preparation of a wide array of functionalized 2-aminothiophenes, which are valuable precursors for more complex thiophene derivatives. researchgate.netnih.gov The reaction is known for its operational simplicity and effectiveness in creating substituted thiophenes. researchgate.net
Domino reactions for the synthesis of thiophene derivatives have also been developed using various starting materials. Adib and colleagues devised a domino method to synthesize one-, two-, and three-cycle thiophenes by reacting aldehydes, activated methylene halides, and elemental sulfur with 1,3-dicarbonyl compounds in water. nih.gov In a different approach, a K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones has been developed to produce benzothiophene (B83047) fused pyranone and thiochromen fused furan (B31954) derivatives. rsc.org
Furthermore, an amine-mediated ring-opening of EWG-activated 2-methylene-1,3-dithioles provides a novel one-pot route to highly substituted thiophenes through subsequent intramolecular annulation and amine substitution. acs.orglnu.edu.cn This method proceeds efficiently under mild conditions. acs.orglnu.edu.cn The following table summarizes a selection of these one-pot and domino reaction methodologies for the synthesis of thiophene derivatives analogous to this compound.
| Reaction Type | Starting Materials | Key Features | Resulting Thiophene Derivative |
| Amine-mediated ring opening | EWG-activated 2-methylene-1,3-dithioles, amines | One-pot, mild conditions | Polyfunctionalized thiophenes |
| Gewald Three-Component Reaction | Ketone/aldehyde, active methylene nitrile, elemental sulfur, base | High versatility and convenience | 2-Aminothiophenes |
| Domino Reaction | Aldehydes, activated methylene halides, elemental sulfur, 1,3-dicarbonyl compounds | Aqueous medium | Fused and unfused thiophenes |
| Domino Reaction | Thioisatins, α-bromoketones | Tunable synthesis | Benzothiophene fused heterocycles |
| One-Pot Three-Component Condensation | Sodium 1-cyano-2-methylthioethylene-2-thiolate, chloroacetyl chloride, triethyl phosphite | Catalyst-free, mild conditions | Diethyl[(3-amino-4-cyano-5-methylthio)thiophene-2-carbonyl]phosphonate |
Detailed research findings have demonstrated the broad applicability of these methods. For example, the one-pot synthesis of polyfunctionalized thiophenes via the ring opening of 1,3-dithioles was optimized by examining various solvents, amine quantities, and temperatures, with the best yield of a multisubstituted thiophene being 79% when the reaction was conducted with ethylamine (B1201723) in acetonitrile at 80°C. acs.org Similarly, a one-pot, three-component synthesis of novel functionalized thiophenes bearing phosphonate (B1237965) groups has been described, highlighting the utility of this approach for creating compounds with potential biological activity. tandfonline.com The reaction of chloroacetyl chloride with triethyl phosphite, followed by reaction with sodium 2,2-dicyanoethene-1,1-bis(thiolate), showcases a sequential one-pot method to access these complex structures. tandfonline.com
The following table presents specific examples of substrates and the resulting thiophene derivatives from a one-pot synthesis involving the amine-mediated ring opening of 1,3-dithioles. lnu.edu.cn
| Substrate (1,3-dithiole) | Amine | Resulting Thiophene Product | Yield (%) |
| 3-(4-methyl-1,3-dithiol-2-ylidene)pentane-2,4-dione | Ethylamine | 2a | 79 |
| Substrate 1f (benzoyl substituted) | Not specified | 3-phenyl substituted thiophene 2f | 69 |
| Substrate 1g (4-methoxybenzoyl substituted) | Not specified | 3-(4-methoxyphenyl) substituted thiophene 2g | 68 |
| Substrate with R1 = H | Not specified | Partly substituted thiophene 2h | 81 |
These one-pot and domino strategies underscore the chemical tractability for the synthesis of diverse and densely functionalized thiophene rings, providing pathways to analogs of this compound.
Chemical Reactivity and Derivatization Pathways of 5 2 Cyanoacetyl Thiophene 3 Carbonitrile
Reactivity of the Thiophene-3-carbonitrile Framework
The thiophene (B33073) ring, being an electron-rich aromatic system, is generally susceptible to electrophilic attack. However, the presence of the strongly deactivating nitrile and cyanoacetyl groups significantly influences its reactivity. These groups withdraw electron density from the ring, making electrophilic substitution more challenging while facilitating nucleophilic substitution.
Transformations Involving the Nitrile Group (C≡N)
The nitrile group is a versatile functional group that can be converted into various other functionalities. In the context of the 5-(2-cyanoacetyl)thiophene-3-carbonitrile framework, the nitrile at the 3-position can undergo several characteristic transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. savemyexams.comlumenlearning.comwikipedia.org This reaction proceeds through the initial formation of an amide intermediate, which can be isolated under controlled conditions. rsc.org Vigorous hydrolysis conditions will lead to the corresponding carboxylic acid.
Reduction: The nitrile group is susceptible to reduction by various reducing agents. A common and effective method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). mdpi.com This transformation converts the cyano group into an aminomethyl group (-CH₂NH₂). Other reducing agents, such as catalytic hydrogenation, can also be employed. umich.edu
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (mild conditions) | -CONH₂ |
| Hydrolysis to Carboxylic Acid | H₂O, H⁺ or OH⁻ (vigorous conditions) | -COOH |
| Reduction to Primary Amine | 1. LiAlH₄, Et₂O; 2. H₂O | -CH₂NH₂ |
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring
The reactivity of the thiophene ring in this compound towards substitution reactions is dictated by the electronic effects of the substituents.
Electrophilic Substitution: Thiophene is generally more reactive towards electrophilic substitution than benzene (B151609). nih.gov However, the presence of two strong electron-withdrawing groups (cyano and cyanoacetyl) deactivates the thiophene ring towards electrophilic attack. youtube.com These groups direct incoming electrophiles to the meta position, which in this case is the 4-position of the thiophene ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. mdpi.comresearchgate.net
Nucleophilic Substitution: The electron-withdrawing nature of the substituents on the thiophene ring facilitates nucleophilic aromatic substitution (SₙAr). nih.gov Thiophenes are generally more reactive than their benzene analogues in nucleophilic substitution reactions. uoanbar.edu.iqnih.gov The presence of activating groups, such as a nitro group, further enhances this reactivity. youtube.com While this compound does not possess a nitro group, the cumulative electron-withdrawing effect of the existing substituents can still render the ring susceptible to attack by strong nucleophiles.
Reactivity of the Active Methylene (B1212753) Group within the Cyanoacetyl Moiety
The methylene group (-CH₂-) situated between the carbonyl and the cyano group is highly acidic and is referred to as an active methylene group. quora.com This acidity allows for the formation of a stabilized carbanion, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions.
Knoevenagel Condensation and Related Carbonyl Additions
The Knoevenagel condensation is a classic reaction involving the condensation of an active methylene compound with an aldehyde or a ketone, typically catalyzed by a weak base. bhu.ac.in The active methylene group in this compound is expected to readily participate in such reactions. scispace.com This reaction would lead to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. A wide variety of aromatic and aliphatic aldehydes and ketones can be used as reaction partners. mdpi.com
| Carbonyl Compound | Catalyst | General Product Structure |
|---|---|---|
| Aromatic Aldehyde (Ar-CHO) | Piperidine, Ammonium Acetate | Thiophene-C(O)-C(CN)=CH-Ar |
| Aliphatic Aldehyde (R-CHO) | Piperidine, Ammonium Acetate | Thiophene-C(O)-C(CN)=CH-R |
| Ketone (R-CO-R') | Piperidine, Ammonium Acetate | Thiophene-C(O)-C(CN)=C(R)-R' |
Intramolecular and Intermolecular Cyclization Reactions Leading to Fused Systems
The strategic placement of multiple reactive functional groups in this compound makes it an excellent substrate for cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often proceed through a cascade of bond-forming events, initiated by the reactivity of the active methylene group or the nitrile group. The synthesis of thieno[2,3-d]pyrimidines from appropriately substituted 2-aminothiophenes is a well-established synthetic route. nih.govmdpi.comnih.govnih.gov By analogy, this compound can be envisioned as a precursor to a variety of fused thiophene derivatives.
Formation of Diverse Heterocyclic and Polycyclic Systems
The diverse reactivity of this compound allows for its use as a building block in the synthesis of a wide array of complex heterocyclic and polycyclic molecules. For instance, reactions involving the active methylene group can lead to the formation of pyridines and other six-membered rings. rsc.org Furthermore, cyclization reactions involving both the cyanoacetyl and the thiophene-3-carbonitrile moieties can give rise to fused systems such as thieno[2,3-c]pyridazines. tubitak.gov.tr The ability to construct such complex molecular architectures from a relatively simple starting material highlights the synthetic utility of this compound.
Synthesis of Pyrazole (B372694), Pyrimidine (B1678525), and Pyridazine (B1198779) Derivatives
The synthesis of pyrazole, pyrimidine, and pyridazine derivatives often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with various nitrogen-containing nucleophiles. While direct experimental evidence for the use of this compound is lacking, its structural features suggest potential reactivity pathways.
Pyrazole Derivatives: The active methylene group in this compound could potentially react with hydrazines to form pyrazole derivatives. This condensation reaction is a common method for pyrazole synthesis. nih.govcu.edu.eg For instance, the reaction with hydrazine (B178648) hydrate (B1144303) would be expected to yield a pyrazole fused to the thiophene ring or a pyrazolyl-substituted thiophene.
Pyrimidine Derivatives: The construction of a pyrimidine ring typically involves the condensation of a three-carbon component with an amidine, urea (B33335), or thiourea (B124793). researchgate.netbu.edu.egias.ac.in The cyanoacetyl moiety of this compound could serve as the three-carbon unit. For example, reaction with urea or thiourea in the presence of a suitable catalyst could lead to the formation of a thiophene-substituted pyrimidine-2(1H)-one or pyrimidine-2(1H)-thione.
Pyridazine Derivatives: Pyridazine synthesis often involves the reaction of 1,4-dicarbonyl compounds with hydrazine or the cyclization of α,β-unsaturated carbonyl compounds with hydrazones. nih.gov While a direct pathway from this compound is not immediately apparent from standard synthetic routes, its functional groups could be modified to create a suitable precursor for pyridazine formation.
The following table outlines the general reagents and expected product classes for these transformations, based on established synthetic methodologies for related compounds.
| Reagent | Expected Product Class |
| Hydrazine Hydrate | Pyrazolyl-substituted thiophene |
| Substituted Hydrazines | N-substituted pyrazolyl-thiophenes |
| Urea | Thiophene-substituted pyrimidin-2(1H)-one |
| Thiourea | Thiophene-substituted pyrimidine-2(1H)-thione |
| Guanidine | 2-Amino-pyrimidine substituted thiophene |
Preparation of Thiazole (B1198619) and Thiadiazole Analogs
The synthesis of thiazole and thiadiazole derivatives typically involves reactions with sulfur-containing reagents. The carbonyl and nitrile functionalities of this compound provide potential reaction sites for the construction of these five-membered heterocyclic rings.
Thiazole Analogs: A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. pharmaguideline.com Alternatively, reactions of active methylene compounds with sulfur and an amine (Gewald reaction) can yield 2-aminothiophenes, which can be further modified. nih.gov To form a thiazole from this compound, one might envision a reaction involving bromination of the active methylene group followed by condensation with a thioamide.
Thiadiazole Analogs: The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides with various reagents. connectjournals.comresearchgate.netsbq.org.br For example, this compound could potentially be converted to a thiosemicarbazone, which could then undergo oxidative cyclization to form a thiadiazole ring. The synthesis of 1,2,4-thiadiazoles often involves the cycloaddition of nitrile sulfides to nitriles.
A summary of potential reagents and the resulting heterocyclic systems is provided in the table below.
| Reagent | Expected Product Class |
| Bromine followed by Thioamide | Thiazolyl-substituted thiophene |
| Lawesson's Reagent | Thienothiophene derivative |
| Thiosemicarbazide followed by cyclization | Thiadiazolyl-substituted thiophene |
Construction of Fused Pyran and Coumarin (B35378) Systems
The synthesis of fused pyran and coumarin systems often relies on the reactivity of active methylene compounds with various electrophiles, particularly in intramolecular cyclizations or multicomponent reactions.
Fused Pyran Systems: The reaction of active methylene nitriles with α,β-unsaturated carbonyl compounds or aldehydes is a well-established method for the synthesis of 2-amino-4H-pyran-3-carbonitriles. ekb.egekb.egsemanticscholar.org It is plausible that this compound could react with various aldehydes and a suitable nucleophile in a one-pot, three-component reaction to yield a pyran ring fused to the thiophene core.
Coumarin Systems: Coumarin synthesis typically involves the Pechmann condensation of a phenol (B47542) with a β-ketoester or the Knoevenagel condensation of a salicylaldehyde (B1680747) with an active methylene compound. scirp.orgnih.govbu.edu.egscirp.org To construct a coumarin system from this compound, a multi-step sequence would likely be required to introduce the necessary phenolic hydroxyl group and facilitate intramolecular cyclization. For instance, the thiophene ring could be functionalized to include a hydroxyl group ortho to a side chain derived from the cyanoacetyl moiety.
The table below details potential reaction partners and the expected fused heterocyclic products.
| Reagent/Reaction Type | Expected Product Class |
| Aldehydes and Malononitrile (B47326) (three-component reaction) | Thieno[2,3-b]pyran derivative |
| α,β-Unsaturated Ketones (Michael addition/cyclization) | Dihydropyran-fused thiophene |
| Salicylaldehyde derivatives (Knoevenagel condensation) | Thiophene-substituted coumarin |
Advanced Spectroscopic Characterization and Quantum Chemical Investigations
Structural Elucidation via Advanced Spectroscopic Techniques
The precise molecular structure of 5-(2-Cyanoacetyl)thiophene-3-carbonitrile can be determined through a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework and the nature of its chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The two protons on the thiophene (B33073) ring, being in different chemical environments, would likely appear as distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The methylene (B1212753) protons (CH₂) of the cyanoacetyl group would likely present as a singlet in the range of δ 4.0-4.5 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl and cyano groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be expected for each of the eight carbon atoms. The carbon atoms of the two cyano groups (C≡N) would resonate in the range of δ 115-120 ppm. The carbonyl carbon (C=O) would appear significantly downfield, typically between δ 180 and 190 ppm. The four carbons of the thiophene ring would show signals in the aromatic region (δ 120-150 ppm), with their exact shifts influenced by the positions of the substituents. The methylene carbon would likely be found in the δ 40-50 ppm range.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments made from the 1D spectra. A COSY spectrum would show correlations between the coupled protons on the thiophene ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the C-H connectivity.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Thiophene H | 7.0 - 8.5 (d) | - |
| Thiophene H | 7.0 - 8.5 (d) | - |
| Methylene (CH₂) | 4.0 - 4.5 (s) | 40 - 50 |
| Thiophene C | - | 120 - 150 |
| Thiophene C | - | 120 - 150 |
| Thiophene C | - | 120 - 150 |
| Thiophene C | - | 120 - 150 |
| Carbonyl C | - | 180 - 190 |
| Cyano C | - | 115 - 120 |
| Cyano C | - | 115 - 120 |
Note: These are predicted chemical shift ranges based on typical values for similar functional groups and structures.
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₈H₄N₂OS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 176.20 g/mol ).
The fragmentation pattern would likely involve the cleavage of bonds adjacent to the carbonyl group, a common fragmentation pathway for ketones. libretexts.orgmiamioh.edu This could lead to the loss of a cyanoacetyl radical (•CH₂CN) or a cyanomethyl radical (•CN), resulting in significant fragment ions. Cleavage of the thiophene ring itself is also possible, leading to characteristic sulfur-containing fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.
Interactive Data Table: Potential Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₈H₄N₂OS⁺ | 176 |
| [M - CN]⁺ | C₇H₄N₁OS⁺ | 150 |
| [M - CH₂CN]⁺ | C₇H₂NOS⁺ | 136 |
| [Thiophene-C≡O]⁺ | C₅H₂OS⁺ | 110 |
Note: The m/z values are based on the most common isotopes and represent plausible fragmentation pathways.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. The presence of two cyano groups would be indicated by a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. vscht.cz A strong, sharp absorption band for the carbonyl group (C=O) of the ketone would be expected in the range of 1680-1720 cm⁻¹. The C-H stretching vibrations of the thiophene ring would likely appear around 3100-3000 cm⁻¹. youtube.com Additionally, C=C stretching vibrations within the aromatic thiophene ring would be observed in the 1600-1400 cm⁻¹ region. youtube.com
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2260 - 2220 |
| Carbonyl (C=O) | Stretching | 1720 - 1680 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1400 |
Note: These are typical ranges for the indicated functional groups.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to investigate the properties of molecules, complementing experimental data.
The flexibility of the cyanoacetyl side chain allows for different spatial arrangements or conformations. Conformational analysis using DFT can be employed to identify the most stable conformer(s) of this compound. By systematically rotating the rotatable bonds, such as the bond between the thiophene ring and the carbonyl carbon, a potential energy surface can be mapped. This map reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. Such studies on related thiophene derivatives have shown that the planarity and electronic delocalization between the thiophene ring and adjacent groups play a significant role in determining conformational stability. researchgate.net
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com DFT calculations can provide detailed visualizations and energy levels of these orbitals.
For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is expected to be distributed over the electron-withdrawing cyanoacetyl and carbonitrile moieties, highlighting these as the electron-accepting regions. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter that relates to the molecule's electronic excitability and reactivity. A smaller band gap generally implies higher reactivity and potential for use in electronic materials. DFT studies on similar thiophene-based compounds are frequently used to predict these properties and guide the design of new functional materials. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For this compound, an MEP surface analysis would map the electrostatic potential onto the molecule's electron density surface.
Electrophilic and Nucleophilic Sites: The MEP map uses a color spectrum to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack. In this compound, these would be expected around the oxygen atom of the carbonyl group and the nitrogen atoms of the two cyano groups due to the lone pairs of electrons. Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. These are typically found around the hydrogen atoms and the carbon atoms bonded to electronegative atoms. The thiophene sulfur atom can exhibit complex behavior, sometimes acting as a nucleophilic center.
Reactivity Prediction: The analysis of the MEP surface allows for a qualitative prediction of how the molecule will interact with other reagents. The distinct electron-rich and electron-poor regions guide the approach of electrophiles and nucleophiles, respectively, providing insight into potential reaction pathways and intermolecular interactions.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For this compound, these calculations would provide the expected ppm values for each unique hydrogen and carbon atom in the molecule, aiding in the assignment of peaks in an experimental spectrum.
IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) absorption spectrum can be computed. This allows for the identification of characteristic vibrational modes, such as the C≡N stretching of the nitrile groups, the C=O stretching of the carbonyl group, and various vibrations associated with the thiophene ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. This method predicts the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to the energy required to promote electrons from lower to higher energy molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| NMR | ¹H and ¹³C chemical shifts (ppm) | DFT (e.g., B3LYP) |
| IR | Vibrational frequencies (cm⁻¹) for functional groups (C≡N, C=O, C-S, C-H) | DFT (e.g., B3LYP) |
| UV-Vis | Maximum absorption wavelengths (λmax in nm) and corresponding electronic transitions | TD-DFT |
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational methods are instrumental in mapping out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. nih.gov This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
For reactions involving this compound, such as nucleophilic additions to the carbonyl carbon or reactions at the cyano groups, computational analysis can:
Locate Transition States: Algorithms can find the saddle point on the potential energy surface that represents the transition state structure.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Trace Reaction Pathways: By following the intrinsic reaction coordinate (IRC), the entire path from reactants to products through the transition state can be mapped, confirming the proposed mechanism. nih.gov This detailed analysis allows chemists to understand the step-by-step process of bond breaking and formation. nih.gov
Theoretical Studies on Tautomeric Equilibria
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound, with its keto-methylene group (-C(=O)-CH₂-CN), can potentially exist in equilibrium with its enol tautomer (-C(OH)=CH-CN).
Theoretical studies can investigate this tautomeric equilibrium by:
Calculating Relative Stabilities: The geometric structures of both the keto and enol forms would be optimized using quantum chemical methods. The relative energies (enthalpies or Gibbs free energies) of these optimized structures are then calculated. The tautomer with the lower energy is the more stable and therefore the more abundant form at equilibrium.
Solvent Effects: The position of the equilibrium can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to calculate the relative stabilities of the tautomers in different solvents, providing a more accurate picture of the equilibrium under specific experimental conditions. These calculations help determine whether the keto or enol form will predominate in a given environment.
Applications in Advanced Organic Synthesis and Material Science Precursors
Utilization as Versatile Building Blocks for the Preparation of Complex Organic Molecules
The inherent reactivity of the cyanoacetyl and carbonitrile groups, coupled with the electronic properties of the thiophene (B33073) ring, makes 5-(2-Cyanoacetyl)thiophene-3-carbonitrile a highly adaptable building block in organic synthesis. Its structure allows for a multitude of chemical transformations, enabling the synthesis of a diverse array of heterocyclic compounds.
Researchers have extensively utilized 2-aminothiophene-3-carbonitriles, which are structurally related to and can be derived from compounds like this compound, as starting materials for a variety of complex molecules. nih.gov The presence of both an amino and a cyano group in 2-amino-3-cyano substituted thiophenes provides reactive sites for numerous interesting reactions. sciforum.net These reactions can lead to the formation of fused heterocyclic systems, which are often the core structures of biologically active compounds.
For instance, the Gewald reaction, a well-established method for synthesizing polysubstituted 2-aminothiophenes, highlights the utility of precursors with active methylene (B1212753) groups and nitriles. researchgate.net This reaction underscores the potential of compounds like this compound to participate in multicomponent reactions, which are highly efficient for generating molecular complexity in a single step.
The versatility of this compound is further demonstrated by its role in the synthesis of various fused thiophene derivatives. The cyano and acetyl groups can be independently or concertedly manipulated to introduce new ring systems. For example, the acetyl group can undergo condensation reactions, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These transformations pave the way for the synthesis of thieno[2,3-d]pyrimidines, thieno[3,2-e] researchgate.netresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidines, and other intricate heterocyclic systems.
Below is a table summarizing various complex organic molecules synthesized using thiophene-based building blocks:
Table 1: Examples of Complex Organic Molecules Derived from Thiophene Precursors
| Precursor Type | Resulting Complex Molecule | Synthetic Strategy |
| 2-Aminothiophene-3-carbonitriles | Thieno[2,3-d]pyrimidines | Cyclocondensation with urea (B33335) or thiourea (B124793) |
| 2-Aminothiophene-3-carbonitriles | Tetrazolyl-thiophenes | Reaction with sodium azide |
| 2-Cyanoacetamido-tetrahydrobenzothiophenes | Bis-cyanoacrylamide derivatives | Knoevenagel condensation |
| 2-Aminothiophene derivatives | Fused heterocyclic systems | Tandem nucleophilic and cyclization reactions researchgate.net |
Precursors for the Design and Synthesis of Chemically Diverse Compound Libraries
The concept of combinatorial chemistry and the generation of compound libraries are central to modern drug discovery and materials science. This compound is an ideal starting point for creating such libraries due to its multiple reactive sites. By systematically reacting this core structure with a variety of reagents, a large number of distinct molecules can be synthesized and screened for desired properties.
The 2-aminothiophene scaffold, readily accessible from precursors like this compound, is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules. nih.gov This makes it an attractive core for building libraries of potential therapeutic agents. The ability to modify the substituents at various positions on the thiophene ring allows for fine-tuning of the electronic and steric properties of the resulting molecules, which can significantly impact their biological activity.
For example, a library of compounds could be generated by reacting the acetyl group of this compound with a diverse set of aldehydes and amines through reactions like the Mannich or Knoevenagel condensation. Simultaneously, the cyano group could be transformed into other functional groups such as amides, carboxylic acids, or tetrazoles, further expanding the chemical diversity of the library.
The following table illustrates a hypothetical approach to generating a diverse compound library from a thiophene core:
Table 2: Hypothetical Compound Library Generation from a Thiophene Core
| Reaction Site | Reagent Class | Resulting Functional Group/Scaffold |
| Acetyl Group | Aldehydes/Amines (Mannich Reaction) | β-Aminoketones |
| Acetyl Group | Hydrazines | Pyrazoles |
| Cyano Group | Sodium Azide | Tetrazoles |
| Cyano Group | Hydroxylamine | Amidoximes |
Role in the Development of Novel Molecular Scaffolds
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is crucial for exploring new areas of chemical space and identifying molecules with unique properties. This compound serves as an excellent platform for the creation of new and interesting molecular scaffolds.
The thiophene ring itself is a bioisostere of the benzene (B151609) ring and is found in numerous pharmaceuticals and organic materials. mdpi.com By using this compound as a starting material, chemists can construct novel polycyclic systems that incorporate the thiophene moiety. These new scaffolds can then be further functionalized to create molecules with specific applications in mind, such as targeted therapeutics or advanced materials.
Research has shown that novel substituted-thiophene scaffolds can be synthesized from 2-cyanoacetamide-substituted thiophene compounds through tandem nucleophilic and cyclization reactions. researchgate.netflemingcollege.ca These reactions can lead to the formation of unique and complex ring systems that would be difficult to access through other synthetic routes. The resulting molecular scaffolds can then be evaluated for their biological activity or material properties. researchgate.net For instance, thieno[3,2-b]thiophene-based structures are used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). ossila.com
The development of novel scaffolds from this compound and related compounds is an active area of research. The ability to readily synthesize and functionalize these scaffolds opens up new avenues for the discovery of molecules with enhanced performance in a variety of applications.
The table below provides examples of novel molecular scaffolds developed from thiophene derivatives:
Table 3: Examples of Novel Molecular Scaffolds from Thiophene Derivatives
| Starting Thiophene Derivative | Resulting Novel Scaffold | Potential Application Area |
| 2-Aminothiophene-3-carbonitrile (B183302) | Tetrahydrobenzothienopyrimidinedithione | Medicinal Chemistry nih.govsemanticscholar.org |
| 2-Aminothiophene-3-carbonitrile | Hexahydrothieno[2,3-d]pyrimidines | Medicinal Chemistry nih.gov |
| Thieno[3,2-b]thiophene-2-carbonitrile | Thienothiophene-Diketopyrrolopyrrole polymers | Organic Electronics ossila.com |
| 2-Aminothiophene derivatives | 5-Acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds | Antitumor Agents researchgate.net |
Emerging Research Directions and Future Prospects
Development of Sustainable and Green Synthetic Methodologies for the Compound.
The synthesis of highly functionalized thiophenes has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and multi-step procedures. However, the growing emphasis on green chemistry has spurred the development of more sustainable and efficient synthetic routes. nih.govresearchgate.net For 5-(2-Cyanoacetyl)thiophene-3-carbonitrile and its analogs, research is moving towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
One of the most prominent green approaches for the synthesis of 2-aminothiophenes is the Gewald three-component reaction . sciforum.netsciforum.net This one-pot synthesis, which combines a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base, is a highly atom-economical process. nih.gov To synthesize the target compound, a diketone with a cyanoacetyl moiety would be a logical starting material. Innovations in the Gewald reaction are focused on replacing traditional organic bases and solvents with more eco-friendly alternatives.
Recent advancements include the use of:
Microwave-assisted synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields. mdpi.comresearchgate.netnih.gov The application of microwave irradiation to the Gewald reaction can lead to a more energy-efficient synthesis of 2-aminothiophene derivatives. mdpi.com
Solvent-free and catalyst-free conditions: Techniques like ball-milling have been successfully employed for the Gewald reaction, completely eliminating the need for solvents and often catalysts, thus reducing the environmental impact of the process. sciforum.net
Green catalysts and media: The use of reusable catalysts, such as N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber, and benign solvent systems like water or polyethylene (B3416737) glycol (PEG) under ultrasound irradiation, are being explored to enhance the sustainability of the synthesis. nih.gov
The table below summarizes some green synthetic approaches applicable to the synthesis of related 2-aminothiophene derivatives.
| Methodology | Key Features | Advantages | Reference |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Increased yields, energy efficiency, faster process | mdpi.comresearchgate.net |
| Ball-Milling | Solvent-free, mechanochemical activation | High yields, minimal waste, eco-friendly | sciforum.net |
| Ultrasound Irradiation | Use of water as a solvent, catalyst-free | Environmentally benign, good yields | nih.gov |
| Reusable Catalysts | e.g., Functionalized polyacrylonitrile fiber | Catalyst can be recovered and reused, reducing waste and cost | nih.gov |
Exploration of Novel Reactivity Patterns and Derivatization Strategies.
The this compound molecule is rich in functional groups, making it a versatile building block for the synthesis of a wide range of derivatives. The ortho-amino-nitrile functionality, the active methylene group of the cyanoacetyl substituent, and the carbonyl group all offer opportunities for further chemical transformations.
A major area of exploration is the use of this compound in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines . scielo.brmdpi.comnih.govresearchgate.net The reaction of the 2-aminothiophene-3-carbonitrile (B183302) moiety with various one-carbon reagents like formamide, urea (B33335), or isothiocyanates can lead to the formation of the pyrimidine (B1678525) ring. These thieno[2,3-d]pyrimidine (B153573) derivatives are of significant interest due to their diverse biological activities. nih.gov
Novel derivatization strategies could also focus on:
Reactions of the active methylene group: The protons flanked by the cyano and carbonyl groups are acidic and can be deprotonated to form a nucleophilic carbanion. This can then react with various electrophiles, allowing for the introduction of new substituents and the construction of more complex molecules.
Knoevenagel condensation: The active methylene group can undergo condensation reactions with aldehydes and ketones to yield α,β-unsaturated products, which are themselves valuable intermediates for further synthesis. sciforum.net
Cycloaddition reactions: The thiophene (B33073) ring can participate in cycloaddition reactions, although this is less common for aromatic thiophenes. However, derivatization to thiophene S,N-ylides could open pathways to novel cycloaddition products. rsc.org
Synthesis of other fused systems: Besides thieno[2,3-d]pyrimidines, the reactive functionalities could be exploited to synthesize other fused systems like thieno[2,3-b]pyridines. For instance, reaction with ketones in the presence of a Lewis acid catalyst under microwave irradiation has been shown to produce aminothieno[2,3-b]pyridines from related 2-amino-3-thiophenecarbonitriles. mdpi.com
The following table outlines potential derivatization strategies for this compound.
| Reactive Site | Reagent/Condition | Product Type | Reference |
| 2-Amino and 3-Cyano groups | Formamide, Urea, Isothiocyanates | Thieno[2,3-d]pyrimidines | scielo.brmdpi.comnih.gov |
| Active Methylene in Cyanoacetyl group | Base, Electrophiles (e.g., alkyl halides) | Substituted thiophene derivatives | nih.gov |
| Active Methylene in Cyanoacetyl group | Aldehydes/Ketones, Base | α,β-Unsaturated derivatives (Knoevenagel) | sciforum.net |
| 2-Amino and 3-Cyano groups | Ketones, Lewis Acid, Microwaves | Thieno[2,3-b]pyridines | mdpi.com |
Advanced Computational Modeling for Rational Design of New Derivatives.
In modern drug discovery and materials science, computational modeling plays a crucial role in the rational design of new molecules with desired properties, thereby saving time and resources. For this compound and its potential derivatives, several computational techniques can be applied.
Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.govresearchgate.net DFT calculations can be used to:
Determine the molecular geometry and electron distribution.
Calculate frontier molecular orbital energies (HOMO and LUMO) to predict reactivity and kinetic stability. nih.gov
Simulate vibrational spectra (IR and Raman) to aid in structural characterization.
Elucidate reaction mechanisms for derivatization reactions, helping to optimize reaction conditions. nih.gov
Molecular docking is another powerful tool, particularly for the design of biologically active compounds. nih.govekb.egresearchgate.netmdpi.comjapsonline.com This technique predicts the preferred orientation of a molecule when bound to a specific protein target. By docking derivatives of this compound into the active sites of enzymes or receptors, researchers can:
Identify potential biological targets.
Predict the binding affinity and mode of interaction.
Guide the design of new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of thiophene derivatives with their biological activity. While no specific QSAR studies on this compound were found, this methodology is widely applied to thiophene-based compounds.
The table below details the application of computational modeling in the study of thiophene derivatives.
| Computational Method | Application | Potential Outcome for this compound Derivatives | Reference |
| DFT | Calculation of electronic structure, reactivity indices, and spectra. | Understanding of reactivity, prediction of reaction pathways. | nih.govnih.govresearchgate.net |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Design of potent enzyme inhibitors or receptor ligands. | nih.govresearchgate.netjapsonline.com |
| QSAR | Correlation of chemical structure with biological activity. | Development of predictive models for designing more active compounds. | - |
Q & A
Q. Q1: What are the recommended synthetic routes for 5-(2-cyanoacetyl)thiophene-3-carbonitrile, and how can reaction conditions be optimized?
A: The compound can be synthesized via the Gewald reaction, a well-established method for thiophene derivatives. Key steps include:
- Reagent selection : Use α-cyanoacetyl derivatives (e.g., cyanoacetic acid) with thiophene precursors under basic conditions (e.g., morpholine or piperidine as catalysts) .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF or ethanol) to enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended for isolating high-purity products.
Q. Q2: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
A:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. Q3: How can computational methods predict the polymorphic behavior of this compound?
A: Computational workflows for polymorph screening include:
- Energy minimization : Use density functional theory (DFT) to compare lattice energies of hypothetical polymorphs.
- Molecular dynamics (MD) : Simulate crystallization pathways in solvents (e.g., ethanol or acetonitrile) to identify kinetically favored forms .
- Docking studies : Analyze intermolecular interactions (e.g., π-stacking or hydrogen bonding) that stabilize specific polymorphs .
Note: Experimental validation via powder X-ray diffraction (PXRD) is essential to confirm computational predictions .
Q. Q4: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
A:
- Functional group substitution : Replace the cyanoacetyl group with bioisosteres (e.g., carboxyl or amide) to assess impact on biological activity (e.g., antifungal or anticancer properties) .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., the thiophene ring for π-π stacking or the cyano group for hydrogen bonding) .
- In vitro assays : Test derivatives against target enzymes (e.g., STAT3 for anticancer activity) and correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Eₛ) parameters .
Q. Q5: How can molecular docking and dynamics simulations improve the design of this compound as a protein-protein interaction (PPI) inhibitor?
A:
- Docking protocols : Use AutoDock Vina or Glide to screen against PPI interfaces (e.g., KRAS or PD-L1). Focus on binding hotspots identified by alanine scanning mutagenesis .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-protein residence times .
- Free energy calculations : Apply MM/GBSA or FEP+ to quantify binding affinities and prioritize derivatives for synthesis .
Q. Q6: What experimental and computational approaches resolve contradictions in reported biological activity data?
A:
- Data normalization : Account for variations in assay conditions (e.g., cell line specificity or serum concentration) using Z-score standardization .
- Machine learning : Train Random Forest or SVM models on datasets (e.g., ChEMBL) to identify outliers and adjust for false positives/negatives .
- Meta-analysis : Compare results across studies using funnel plots to detect publication bias .
Methodological Considerations
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 2.1 (Predicted via XLogP3) | |
| Aqueous solubility | 0.12 mg/mL (Simulated with ADMETlab2) | |
| Hydrogen bond acceptors | 4 |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Solution |
|---|---|---|
| 5-Cyano-thiophene-2-carboxylic acid | Hydrolysis of cyanoacetyl group | Use anhydrous conditions |
| Thiophene dimer | Overheating | Optimize reflux time |
Critical Analysis of Evidence
- Polymorphism : While no direct evidence exists for this compound, studies on structurally similar "Roy" (5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile) demonstrate that seeding with molecular analogs can induce new polymorphs .
- Biological activity : Derivatives with electron-withdrawing groups (e.g., -CN) show enhanced antifungal activity, likely due to improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
